

# Application Notes and Protocols for BAZ2-ICR In Vivo Administration

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## Compound of Interest

Compound Name: BAZ2-ICR

Cat. No.: B605963

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of **BAZ2-ICR**, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. The information compiled here is intended to guide researchers in designing and executing preclinical studies involving this epigenetic chemical probe.

## Introduction

**BAZ2-ICR** is a valuable tool for investigating the biological functions of BAZ2A and BAZ2B, which are key components of the Nucleolar Remodeling Complex (NoRC). This complex plays a crucial role in chromatin remodeling and the regulation of gene expression. Preclinical studies have demonstrated the potential of **BAZ2-ICR** in models of liver regeneration and colitis, highlighting its therapeutic promise.

## Physicochemical and Pharmacokinetic Properties

**BAZ2-ICR** exhibits favorable properties for in vivo studies, including high solubility and good oral bioavailability. A summary of its key characteristics is presented below.

Table 1: Physicochemical and Pharmacokinetic Properties of **BAZ2-ICR**

Property	Value	Citation
IC50 (BAZ2A)	130 nM	[1]
IC50 (BAZ2B)	180 nM	[1]
Kd (BAZ2A)	109 nM	[1]
Kd (BAZ2B)	170 nM	[1]
Solubility	25 mM in D2O	[1]
Log D	1.05	[1]
Mouse Microsomal Stability	High	[1]
Oral Bioavailability (Mouse)	70% (at 5 mg/kg)	[1][2]
Clearance (Mouse)	Moderate (~50% of liver blood flow)	[1][2]

## In Vivo Applications and Experimental Protocols

**BAZ2-ICR** has been utilized in murine models of liver injury and colitis, demonstrating its potential to promote tissue repair. While specific therapeutic dosages from these studies are not publicly available, pharmacokinetic data for **BAZ2-ICR** and a related compound, GSK2801, provide a starting point for dose-ranging studies.

Table 2: In Vivo Dosage and Administration of BAZ2 Bromodomain Inhibitors

Compound	Animal Model	Dosage	Administration Route	Citation
BAZ2-ICR	Mouse (Pharmacokinetic s)	5 mg/kg	Oral and Intravenous	[1]
GSK2801	Mouse (Pharmacokinetic s)	30 mg/kg	Oral and Intraperitoneal	[3][4]
GSK2801	Mouse (Liver Regeneration)	30 mg/kg/day	Not specified	[5]

## Experimental Protocol: Liver Regeneration Model (Carbon Tetrachloride-Induced Injury)

This protocol is a general guideline based on the available literature. Researchers should optimize parameters based on their specific experimental design.

- Animal Model: Male C57BL/6 mice, 8-10 weeks old.
- Induction of Injury: Administer a single intraperitoneal (IP) injection of carbon tetrachloride (CCl<sub>4</sub>) dissolved in corn oil.
- **BAZ2-ICR** Formulation:
  - A suggested vehicle for in vivo administration is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
  - Prepare fresh on the day of use.
- Dosage and Administration:
  - Based on pharmacokinetic data, a starting dose could be in the range of 5-30 mg/kg. Dose-response studies are highly recommended.

- Administer **BAZ2-ICR** or vehicle control via oral gavage or IP injection. The timing of administration relative to CCl<sub>4</sub> injury (pre-treatment, co-treatment, or post-treatment) should be determined by the study's objectives.
- Dosing Frequency and Duration:
  - Daily administration is a common starting point for in vivo efficacy studies. The duration will depend on the specific endpoints being measured (e.g., 24, 48, 72 hours for acute regeneration markers).
- Endpoint Analysis:
  - Monitor animal weight and clinical signs.
  - Collect blood samples for analysis of liver enzymes (ALT, AST).
  - Harvest liver tissue for histological analysis (H&E staining), and immunohistochemistry for proliferation markers (e.g., Ki67, PCNA).

## Experimental Protocol: Colitis Model

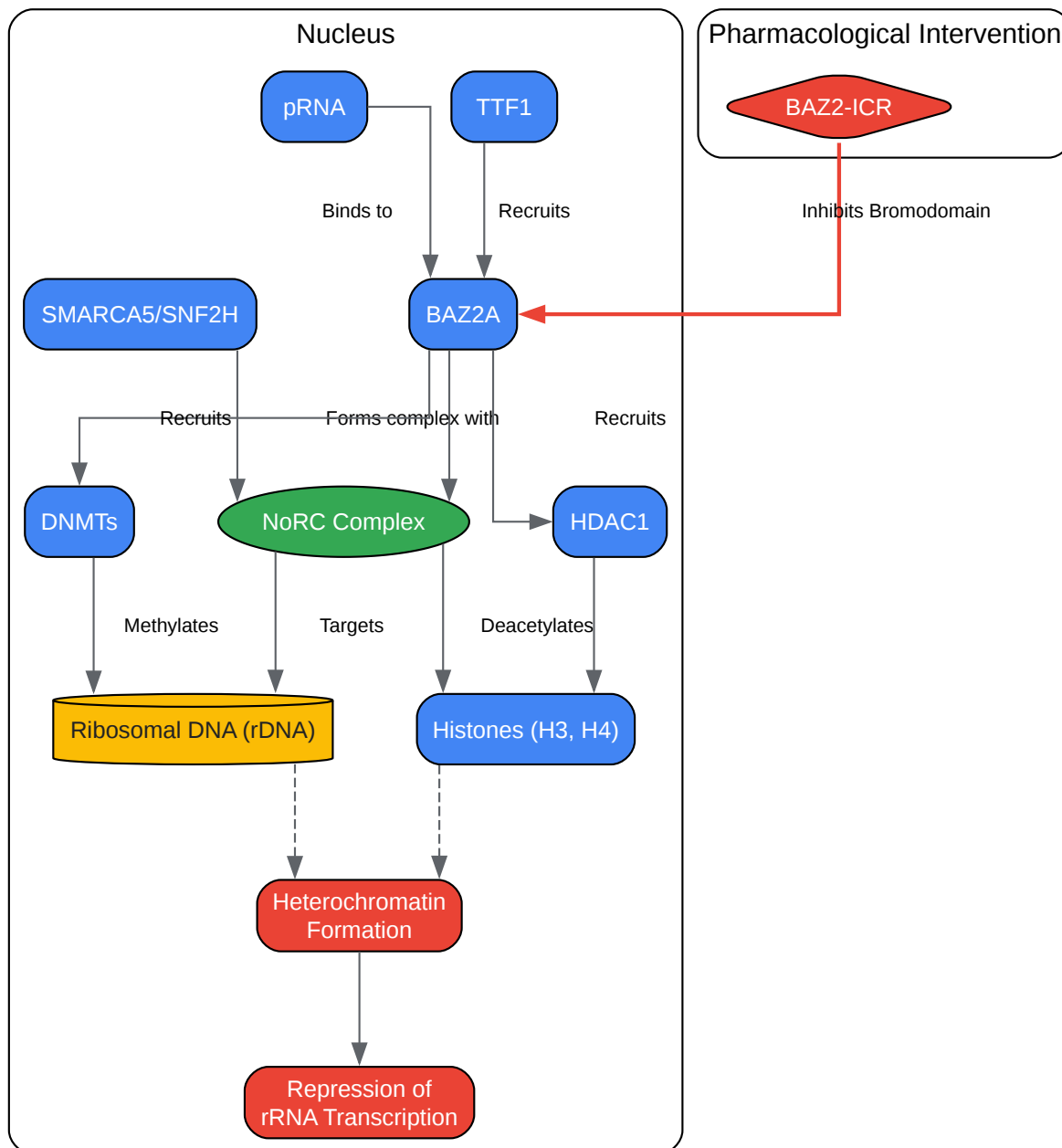
Details for the use of **BAZ2-ICR** in a colitis model are limited in the public domain. Researchers can adapt established colitis models (e.g., DSS or DNBS-induced) and incorporate **BAZ2-ICR** treatment arms.

- Animal Model: Species and strain susceptible to the chosen colitis induction method (e.g., C57BL/6 or BALB/c mice).
- Induction of Colitis: Administer Dextran Sulfate Sodium (DSS) in drinking water or perform intrarectal administration of 2,4-Dinitrobenzenesulfonic acid (DNBS).
- **BAZ2-ICR** Formulation and Administration:
  - Use a suitable vehicle as described above.
  - Determine the optimal dose, route, and frequency of administration through pilot studies.
- Endpoint Analysis:

- Monitor body weight, stool consistency, and presence of blood (Disease Activity Index).
- Measure colon length and weight at necropsy.
- Perform histological analysis of colon tissue to assess inflammation and tissue damage.
- Analyze cytokine levels in colon tissue homogenates.

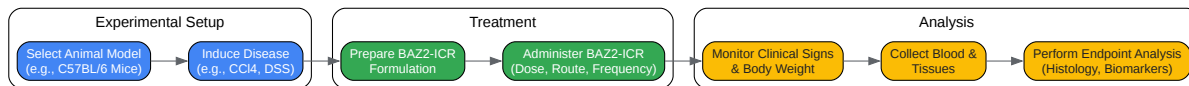
## Signaling Pathway and Experimental Workflow Diagrams

To aid in the conceptualization of experiments and understanding the mechanism of action, the following diagrams are provided.



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Caption: BAZ2A Signaling Pathway and Inhibition by **BAZ2-ICR**.



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Caption: General In Vivo Experimental Workflow for **BAZ2-ICR**.

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